![molecular formula C27H21N3O3S2 B2999346 methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 922695-50-9](/img/structure/B2999346.png)
methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C27H21N3O3S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical and Biological Activity
Benzothiazole compounds are known for their significant pharmaceutical and biological activities. They have been used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to their high activity .
Antibacterial and Antifungal Applications
Some benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogens including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and the yeast Candida albicans .
Lighting and Emission Spectra
Benzothiazole derivatives have been designed and synthesized for use in lighting due to their negligible reabsorption, low energy-transfer loss, and stable emission spectra. They are desirable for single-component white-light-emitting materials .
Antibacterial Agents via Enzyme Inhibition
Some benzothiazole derivatives act as antibacterial agents by inhibiting specific enzymes such as uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), which is essential for bacterial cell wall synthesis .
Agrochemical Discovery
Benzothiazole and benzoxazole derivatives have been systematically reviewed for their application in the discovery of new agrochemicals. They exhibit antibacterial, fungicidal, antiviral agents, as well as herbicidal and insecticidal activities .
Synthetic Strategies
Advances in synthetic strategies of benzothiazole derivatives include eco-friendly and cost-efficient protocols for their synthesis using recoverable and recyclable catalysts in water as a reaction medium .
properties
IUPAC Name |
methyl 3-(1,3-benzothiazol-2-yl)-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-33-27(32)30-13-12-19-22(15-30)35-26(23(19)25-28-20-8-4-5-9-21(20)34-25)29-24(31)18-11-10-16-6-2-3-7-17(16)14-18/h2-11,14H,12-13,15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEOAXDKPXWEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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